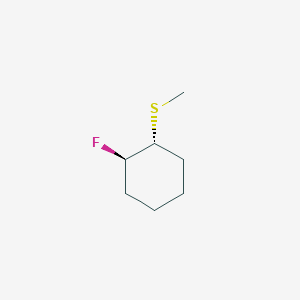

(1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La asparragina se puede sintetizar a partir del ácido aspártico y el amoníaco mediante la acción de la enzima asparragina sintetasa . La reacción implica la amidación del ácido aspártico, donde el grupo carboxilo se convierte en un grupo amida.

Métodos de producción industrial: La producción industrial de asparragina suele implicar la extracción de fuentes vegetales como la soja y los altramuces. El proceso incluye la germinación, la molienda, el calentamiento y la filtración para obtener un extracto bruto, seguido de la cristalización para purificar el compuesto .

Tipos de reacciones:

Hidrólisis: La asparragina se puede hidrolizar a ácido aspártico por la enzima asparraginasa.

Oxidación y reducción: Puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en los sistemas biológicos.

Sustitución: La asparragina puede participar en reacciones de sustitución, particularmente en la formación de enlaces peptídicos durante la síntesis de proteínas.

Reactivos y condiciones comunes:

Hidrólisis: Enzima asparraginasa en condiciones fisiológicas.

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio.

Principales productos:

Hidrólisis: Ácido aspártico y amoníaco.

Oxidación: Diversos derivados oxidados dependiendo de las condiciones.

Reducción: Formas reducidas de asparragina, aunque estas son menos comunes.

Aplicaciones Científicas De Investigación

La asparragina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La asparragina ejerce sus efectos principalmente a través de su papel en la síntesis de proteínas. Se incorpora a las proteínas durante la traducción, donde forma enlaces peptídicos con otros aminoácidos. La enzima asparragina sintetasa cataliza su formación a partir del ácido aspártico y el amoníaco . En el tratamiento del cáncer, la asparraginasa agota la asparragina, inhibiendo el crecimiento de las células tumorales dependientes de la asparragina .

Compuestos similares:

Ácido aspártico: Un precursor de la asparragina, involucrado en vías metabólicas similares.

Glutamina: Otro aminoácido con una cadena lateral amida similar, involucrado en el metabolismo del nitrógeno.

Ácido glutámico: Similar en estructura pero con un grupo carboxilo en lugar de un grupo amida.

Singularidad: La asparragina es única debido a su papel específico en la síntesis de proteínas y su capacidad de formar enlaces de hidrógeno, lo que estabiliza las estructuras proteicas . A diferencia de la glutamina, la asparragina no es esencial en los humanos, lo que significa que el cuerpo puede sintetizarla .

Comparación Con Compuestos Similares

Aspartic Acid: A precursor to Agedoite, involved in similar metabolic pathways.

Glutamine: Another amino acid with a similar amide side chain, involved in nitrogen metabolism.

Glutamic Acid: Similar in structure but with a carboxyl group instead of an amide group.

Uniqueness: Agedoite is unique due to its specific role in protein synthesis and its ability to form hydrogen bonds, which stabilizes protein structures . Unlike glutamine, Agedoite is not essential in humans, meaning the body can synthesize it .

Propiedades

Número CAS |

122895-30-1 |

|---|---|

Fórmula molecular |

C7H13FS |

Peso molecular |

148.24 g/mol |

Nombre IUPAC |

(1R,2R)-1-fluoro-2-methylsulfanylcyclohexane |

InChI |

InChI=1S/C7H13FS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |

Clave InChI |

PCLYWTBYNXWRCT-RNFRBKRXSA-N |

SMILES |

CSC1CCCCC1F |

SMILES isomérico |

CS[C@@H]1CCCC[C@H]1F |

SMILES canónico |

CSC1CCCCC1F |

Sinónimos |

Cyclohexane, 1-fluoro-2-(methylthio)-, trans- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.